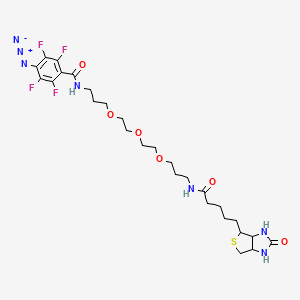![molecular formula C63H113N3O29S2 B6363045 alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol) CAS No. 924280-65-9](/img/structure/B6363045.png)
alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Functional Amphiphilic and Degradable Copolymers Synthesis
α-Methoxy-ω-alkyne poly(ethylene glycol) (PEG) tagged with pendent N-hydroxy-succinimidyl activated esters, including compounds similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), has been used in the synthesis of functional amphiphilic and degradable copolymers. These copolymers are valuable for biomedical applications such as drug delivery (Freichels et al., 2011).
2. Improvement of Biomaterials' Stability and Antifouling Properties
Research on porous silicon for biological and medical applications has utilized short oligo(ethylene glycol) moieties, including derivatives of α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), to enhance material stability under physiological conditions and to confer resistance against non-specific protein adsorption (Kilian et al., 2007).
3. Development of Heterobifunctional PEGs for "Click" Chemistry
A heterobifunctional PEG derivative, similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol), has been synthesized for use in "click" chemistry. This PEG derivative allows for versatile bioconjugation where activated ester chemistry and "click" chemistry can be performed selectively (Cardoen et al., 2012).
4. Protein Thiolation and Reversible Protein-Protein Conjugation
A heterobifunctional reagent similar to α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol) has been used for protein thiolation and the preparation of reversible protein-protein conjugates. This technique is significant for biochemical research and analytical applications (Carlsson et al., 1978).
5. Synthesis of Biotinylated Stealth Magnetoliposomes
A derivative of α-[3-(o-Pyridyldisulfido)propanoylamido]-ω-succinimidyl ester 24(ethylene glycol) has been used in the synthesis of biotinylated stealth magnetoliposomes, which are used for immobilizing bioactive molecules on magnetic nanoparticles (Hodenius et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of SPDP-PEG24-NHS ester are amine and thiol groups . These groups are commonly found in proteins, making them the primary targets for this compound. The compound’s ability to react with these groups allows it to form stable bonds, which is crucial for its function as a crosslinker.
Mode of Action
SPDP-PEG24-NHS ester operates by forming stable bonds with its targets. It contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group reacts with thiol groups and contains a cleavable disulfide bond .
Biochemical Pathways
SPDP-PEG24-NHS ester is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By forming stable bonds with target proteins, SPDP-PEG24-NHS ester enables the formation of PROTAC molecules, which can then initiate the degradation of specific proteins within the cell .
Pharmacokinetics
The pharmacokinetics of SPDP-PEG24-NHS ester are influenced by its PEG spacer arm. This arm confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.
Result of Action
The primary result of SPDP-PEG24-NHS ester’s action is the formation of stable bonds with target proteins. This enables the synthesis of PROTAC molecules, which can selectively degrade specific proteins within the cell . This selective protein degradation can have various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of SPDP-PEG24-NHS ester can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the reactivity of NHS esters and thiol groups can be pH-dependent. Additionally, the compound is membrane permeable, which allows for intracellular reactions to take place .
Análisis Bioquímico
Biochemical Properties
SPDP-PEG24-NHS ester plays a significant role in biochemical reactions due to its reactivity towards amine and thiol groups . It interacts with a variety of molecules with primary amines and sulfhydryl groups, which can be modified or crosslinked using SPDP-PEG24-NHS ester .
Cellular Effects
The effects of SPDP-PEG24-NHS ester on cells and cellular processes are largely determined by the specific biomolecules it interacts with. Its ability to form crosslinks between molecules with primary amines and sulfhydryl groups can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SPDP-PEG24-NHS ester exerts its effects through its binding interactions with biomolecules. It can form crosslinks between molecules with primary amines and sulfhydryl groups . The nature of these interactions can lead to changes in gene expression and potentially influence enzyme activity .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N3O29S2/c67-59(7-58-96-97-60-3-1-2-8-65-60)64-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-6-63(70)95-66-61(68)4-5-62(66)69/h1-3,8H,4-7,9-58H2,(H,64,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGFRZAOLYVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N3O29S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

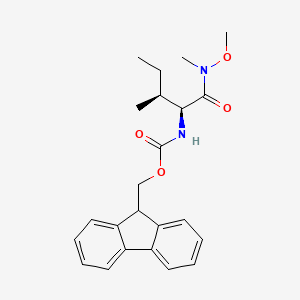

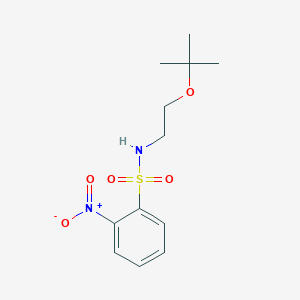
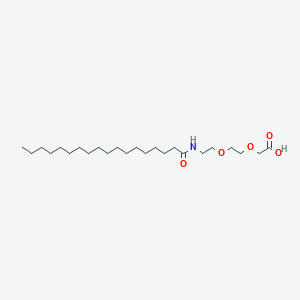
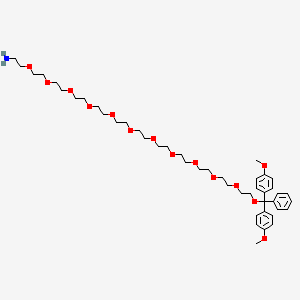

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)



